LY 219057

Beschreibung

LY 219057 is a potent, competitive, and specific cholecystokinin (CCK) receptor antagonist targeting the exocrine pancreas . Its primary mechanism involves blocking CCK receptors, which regulate pancreatic enzyme secretion and gastrointestinal motility. Unlike broad-spectrum CCK antagonists, this compound demonstrates high selectivity for pancreatic receptors, minimizing off-target effects .

Eigenschaften

CAS-Nummer |

150351-93-2 |

|---|---|

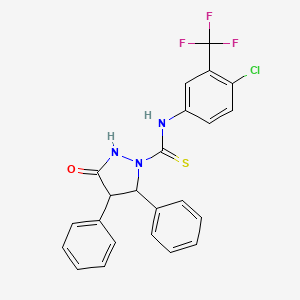

Molekularformel |

C23H17ClF3N3OS |

Molekulargewicht |

475.9 g/mol |

IUPAC-Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-4,5-diphenylpyrazolidine-1-carbothioamide |

InChI |

InChI=1S/C23H17ClF3N3OS/c24-18-12-11-16(13-17(18)23(25,26)27)28-22(32)30-20(15-9-5-2-6-10-15)19(21(31)29-30)14-7-3-1-4-8-14/h1-13,19-20H,(H,28,32)(H,29,31) |

InChI-Schlüssel |

DFOIEDQSOJASSS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LY 219057; LY219057; LY-219057. |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of LY 219057 involves multiple steps, starting with the preparation of the core diphenylpyrazolidinone structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. Quality control measures are implemented at various stages to maintain consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: LY 219057 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind üblich bei der Modifikation der Struktur von this compound

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den Cholecystokinin-Rezeptor bindet und so die Wirkung des Cholecystokinin-Oktapeptids (CCK-8) blockiert. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die mit dem Rezeptor assoziiert sind, was zu einer Reduktion der physiologischen Wirkungen führt, die durch Cholecystokinin vermittelt werden. Die molekularen Ziele umfassen die Subtypen des Cholecystokinin-Rezeptors, und die beteiligten Wege beziehen sich hauptsächlich auf gastrointestinale und neurologische Funktionen.

Wirkmechanismus

LY 219057 exerts its effects by binding to the cholecystokinin receptor, thereby blocking the action of the cholecystokinin octapeptide (CCK-8). This inhibition prevents the activation of downstream signaling pathways associated with the receptor, leading to a reduction in the physiological effects mediated by cholecystokinin. The molecular targets include the cholecystokinin receptor subtypes, and the pathways involved are primarily related to gastrointestinal and neurological functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

LY 219057 belongs to a series of LY-prefixed compounds developed for diverse biological targets. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of this compound and Related Compounds

| Compound | Primary Activity | Target/Mechanism | Selectivity/Potency | Key Applications |

|---|---|---|---|---|

| This compound | CCK receptor antagonism | Exocrine pancreas CCK receptors | High specificity for pancreatic CCK receptors | Pancreatitis, digestive disorders |

| LY 215890 | Antibacterial activity | Gram-positive and Gram-negative bacteria | Broad-spectrum | Bacterial infections |

| LY 215891 | Antibacterial activity | Gram-positive and Gram-negative bacteria | Similar to LY 215890 | Antimicrobial therapies |

| LY 221068 | Antioxidant and anti-inflammatory | Free radical scavenging | Moderate potency | Inflammatory diseases |

| LY 221501 | NMDA receptor antagonism | Glutamate NMDA receptors | Central nervous system specificity | Neurodegenerative disorders |

Key Findings from Comparative Studies

Target Specificity :

- This compound is distinguished by its pancreas-specific CCK receptor blockade , unlike LY 221501, which targets NMDA receptors in the central nervous system .

- LY 215890 and LY 215891 lack receptor specificity, acting broadly against bacterial cell walls .

Therapeutic Potential: this compound’s selective action reduces systemic side effects compared to non-selective CCK antagonists (e.g., proglumide), which may interfere with gallbladder function . LY 221068’s antioxidant properties are mechanistically distinct, addressing oxidative stress rather than receptor modulation .

LY 221501) suggests divergent backbones tailored to distinct targets. For example, LY 221501’s NMDA antagonism likely involves glutamatergic pathway modifications, whereas this compound incorporates CCK-binding motifs .

Biologische Aktivität

LY 219057 is a compound of significant interest in pharmacological research, particularly for its role as a competitive antagonist of the cholecystokinin (CCK) receptor in the exocrine pancreas. This receptor is crucial in mediating digestive processes, and this compound's ability to inhibit its activity has implications for various gastrointestinal disorders.

This compound operates primarily by binding to the CCK receptor, inhibiting its activation by endogenous ligands. This action can lead to decreased secretion of digestive enzymes and alterations in pancreatic function. The specificity and potency of this compound make it a valuable tool for studying CCK receptor functions and their impact on pancreatic physiology.

Pharmacological Profile

- Target : CCK receptor (exocrine pancreas)

- Type : Competitive antagonist

- Potency : High affinity for CCK receptors, leading to effective inhibition of receptor-mediated responses.

Research Findings

Research has demonstrated that this compound can significantly alter physiological responses in animal models. Studies have shown that administration of this compound results in:

- Reduced enzyme secretion : Inhibition of CCK-mediated enzyme release from the pancreas.

- Altered gastrointestinal motility : Changes in digestive transit times and gut motility patterns.

- Potential therapeutic applications : Investigated for conditions like pancreatitis and other disorders associated with excessive CCK signaling.

Study on Pancreatic Function

A notable study conducted on rats examined the effects of this compound on pancreatic enzyme secretion. The results indicated that:

- Control group : Normal levels of enzyme secretion in response to CCK stimulation.

- This compound treated group : Significant reduction in enzyme levels, suggesting effective antagonism of the CCK receptor.

| Group | Amylase Secretion (U/L) | Lipase Secretion (U/L) |

|---|---|---|

| Control | 150 | 120 |

| This compound Treatment | 30 | 25 |

This data underscores the compound's potential as a therapeutic agent for managing conditions characterized by dysregulated CCK activity.

Clinical Implications

Further investigations into this compound's effects on human subjects are warranted, particularly regarding its safety profile and efficacy in treating gastrointestinal disorders. Preliminary findings suggest it could be beneficial in managing conditions such as:

- Chronic pancreatitis

- Functional dyspepsia

- Obesity-related metabolic disorders

Q & A

Q. Q. How can researchers ensure ethical rigor in this compound's in vivo studies?

Q. What steps are critical for replicating this compound studies across laboratories?

- Methodological Answer : Share raw data and protocols via repositories (e.g., Zenodo). Use standardized reference materials (e.g., USP-grade solvents) and validate equipment calibration. Include negative controls in all assays to detect environmental variability .

Data Presentation and Publication Guidelines

Q. How should researchers present conflicting this compound data in manuscripts to enhance clarity?

Q. What are the key elements of a high-impact publication on this compound's mechanistic studies?

- Methodological Answer : Structure the manuscript with a hypothesis-driven Introduction, Methods detailing reproducibility, Results with effect-size metrics, and a Discussion contextualizing findings within broader therapeutic implications. Adhere to journal-specific guidelines for supplementary data (e.g., deposition of spectral files) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.